

2-Chloro-4-propylpyrimidine physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-propylpyrimidine

Cat. No.: B056329

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An In-depth Technical Guide to 2-Chloro-4-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-4-propylpyrimidine** (CAS No. 111196-80-6), a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this document compiles its known properties and provides generalized experimental protocols for its synthesis and modification based on established reactions for related chloropyrimidines. This guide aims to serve as a foundational resource for researchers engaged in the synthesis, functionalization, and biological evaluation of pyrimidine-based compounds.

Chemical and Physical Properties

2-Chloro-4-propylpyrimidine is a substituted pyrimidine with a chlorine atom at the 2-position and a propyl group at the 4-position. Its chemical structure and basic properties are summarized below.

Table 1: General Properties of **2-Chloro-4-propylpyrimidine**

Property	Value	Source
CAS Number	111196-80-6	[1] [2] [3]
Molecular Formula	C ₇ H ₉ CIN ₂	[1] [2] [3]
Molecular Weight	156.61 g/mol	[2]
Alternate Name	2-Chloro-4-(n-propyl)pyrimidine	

Table 2: Physical Properties of **2-Chloro-4-propylpyrimidine**

Property	Value	Notes
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
Appearance	Data not available	

Note: Specific, experimentally determined physical properties for **2-Chloro-4-propylpyrimidine** are not readily found in the surveyed literature. The related compound, 2-chloro-4-methylpyrimidine, is a light yellow solid with a melting point of 35-36°C and a boiling point of 94°C at 12 mmHg.[\[4\]](#)

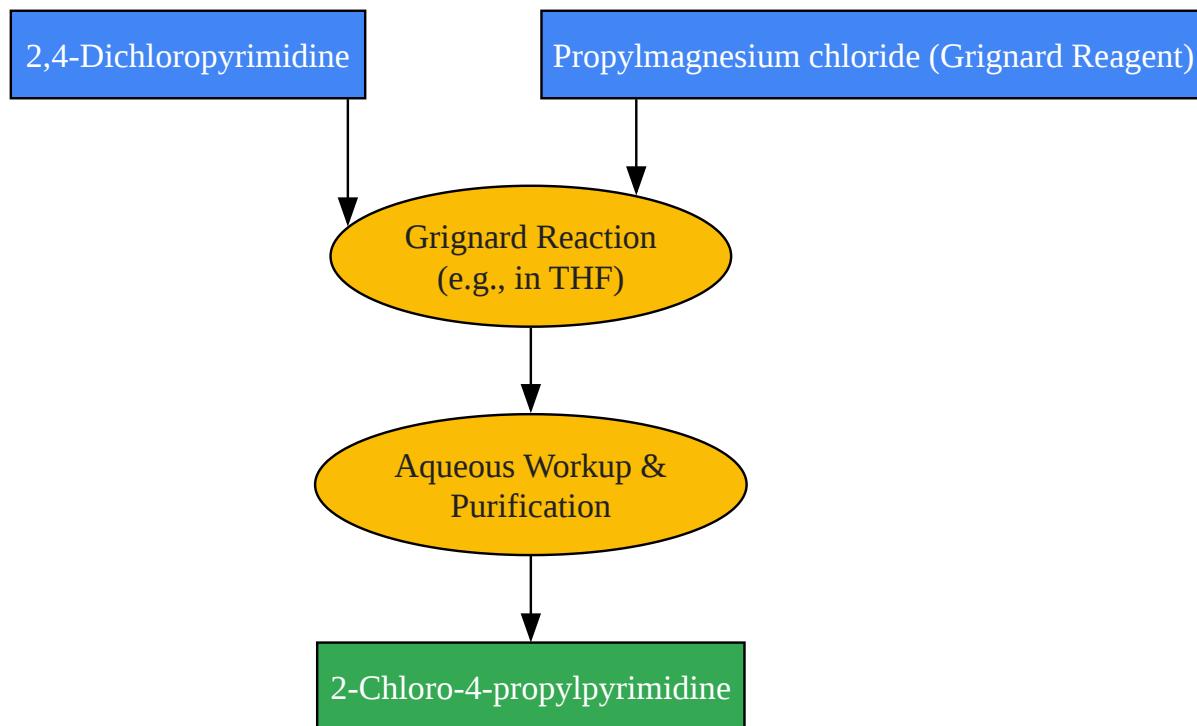
Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Chloro-4-propylpyrimidine** are not widely published. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Synthesis and Reactivity

General Synthetic Approach

A plausible synthetic route to **2-Chloro-4-propylpyrimidine** can be adapted from general methods for the synthesis of 4-alkyl-2-chloropyrimidines. One common strategy involves the reaction of a Grignard reagent with 2,4-dichloropyrimidine.



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Caption: General workflow for the synthesis of **2-Chloro-4-propylpyrimidine**.

Reactivity

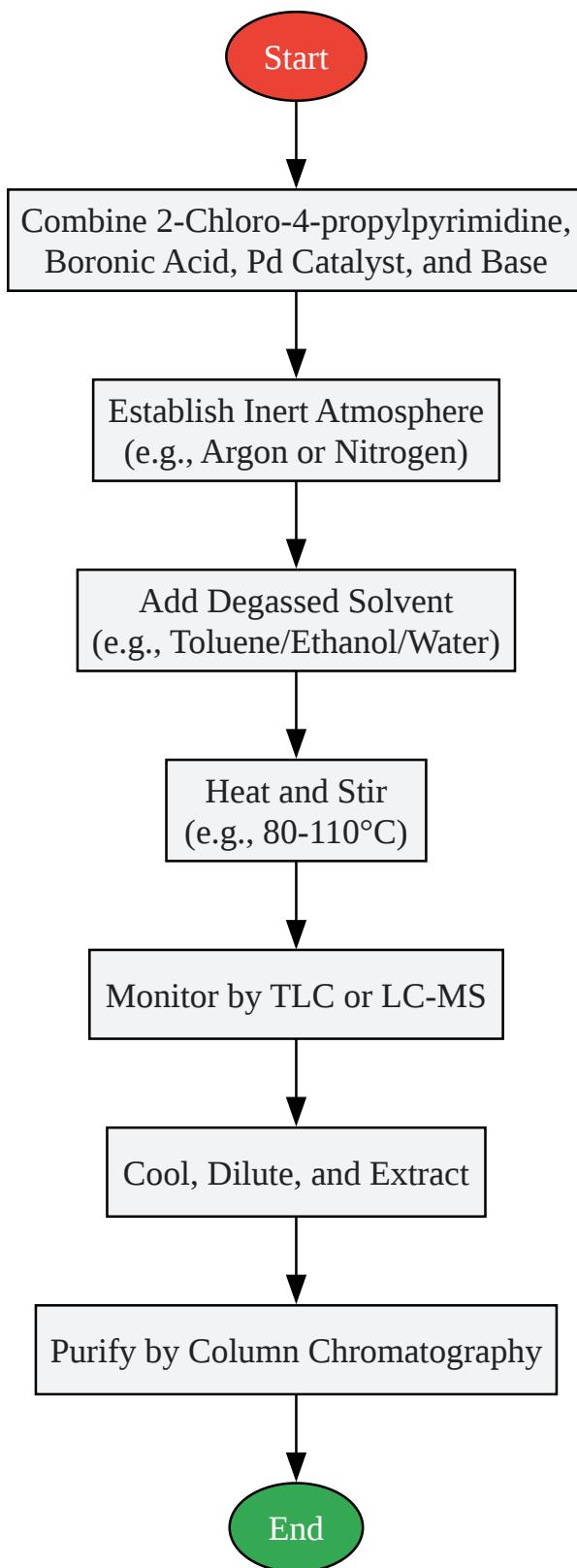
The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chloro-substituent towards nucleophilic attack.^[5]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving chloropyrimidines, which can be adapted for **2-Chloro-4-propylpyrimidine**.

Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between the pyrimidine ring and an aryl or vinyl group.



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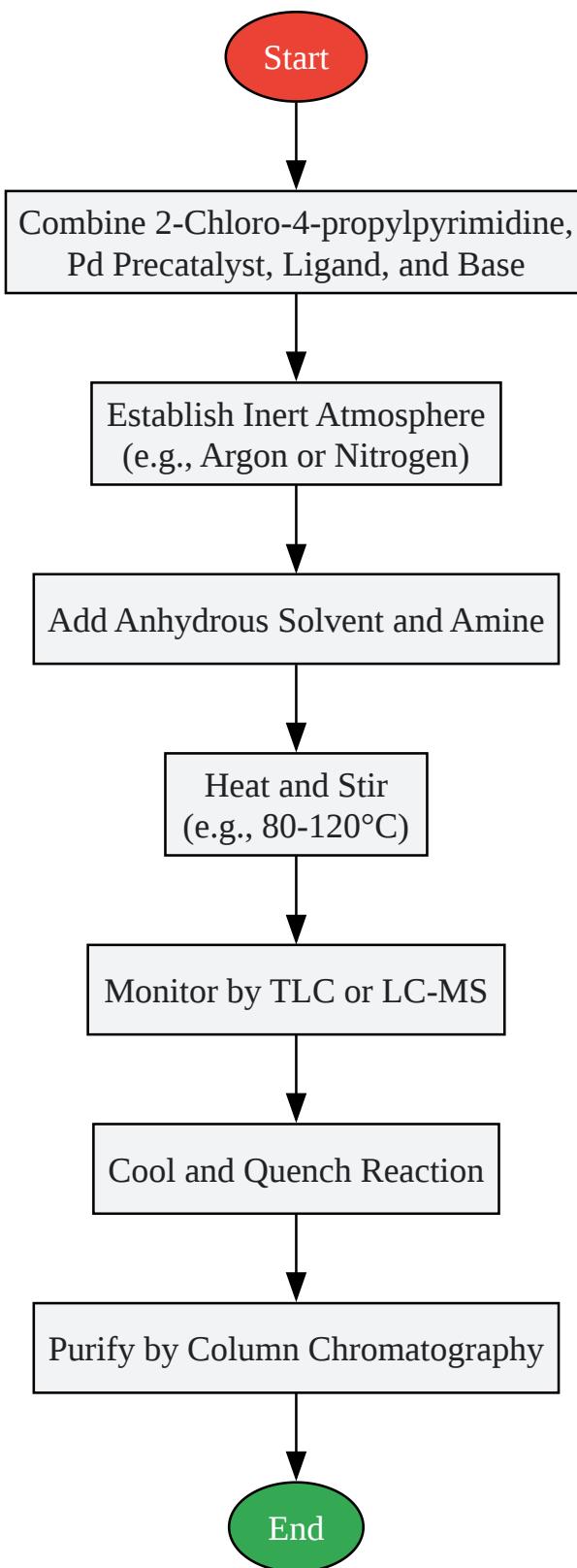
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

- In a dry reaction vessel, combine **2-Chloro-4-propylpyrimidine** (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05-0.1 equivalents), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
- Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
- Heat the reaction mixture with stirring to a temperature between 80-110°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond, introducing an amino group at the 2-position of the pyrimidine ring.



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Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Methodology:

- To an oven-dried Schlenk tube under an inert atmosphere, add **2-Chloro-4-propylpyrimidine** (1 equivalent), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu or K₃PO₄).
- Evacuate and backfill the tube with inert gas multiple times.
- Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) followed by the amine (1-1.2 equivalents).
- Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and quench the reaction.
- Purify the crude product by column chromatography.

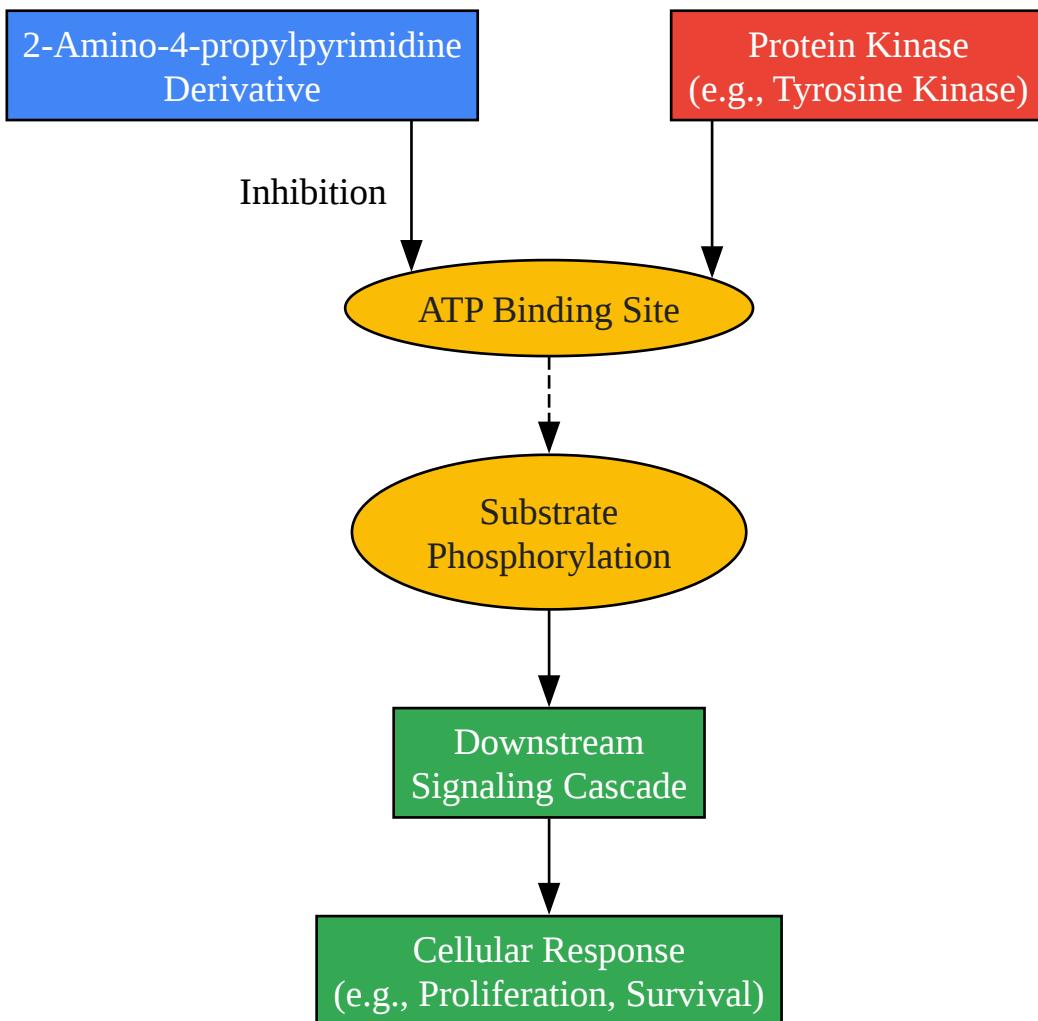
Potential in Drug Development

While no specific biological activities or signaling pathway involvement for **2-Chloro-4-propylpyrimidine** have been reported, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

- Anticancer
- Antiviral
- Antibacterial
- Anti-inflammatory
- Antifungal

The 2-amino-4-substituted pyrimidine motif, which can be synthesized from **2-Chloro-4-propylpyrimidine**, is a common core in many kinase inhibitors. It is plausible that derivatives

of **2-Chloro-4-propylpyrimidine** could interact with various protein kinases, which are crucial regulators of cellular signaling pathways.



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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

2-Chloro-4-propylpyrimidine is a chemical intermediate with significant potential for the synthesis of novel compounds for drug discovery. While detailed physical and chemical data for this specific molecule are scarce, its reactivity is predicted to be analogous to other 2-chloropyrimidines, allowing for a variety of chemical modifications. The protocols and information provided in this guide are intended to facilitate further research and development of **2-Chloro-4-propylpyrimidine** and its derivatives.

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